molecular formula C13H10N2O3S B1270577 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid CAS No. 462068-01-5

3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B1270577
CAS No.: 462068-01-5
M. Wt: 274.3 g/mol
InChI Key: PUIPQJNSZCRUCB-UHFFFAOYSA-N
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Description

3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C13H10N2O3S and its molecular weight is 274.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antibacterial Activity : A study by Raghavendra, Naik, and Sherigara (2006) reported the microwave-induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, including compounds similar to 3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid. They also evaluated the antibacterial activity of these compounds (Raghavendra, Naik, & Sherigara, 2006).

  • Antiallergy Agents : Althuis et al. (1980) investigated a series of quinoline-2-carboxylic acid derivatives for their antiallergy activity. They found that certain derivatives, particularly those with a carboxylic acid moiety at the 2 position, showed significant activity in this regard (Althuis et al., 1980).

  • Synthesis and Chemical Reactions : Bakhite (1992) explored the synthesis and reactions of various 3-Amino-2-substituted Thieno[2,3-b]quinolines, which are closely related to the compound . This study highlighted the potential for creating a range of derivatives with diverse properties (Bakhite, 1992).

  • Novel Heterocyclic Derivatives Synthesis : A study by Awad, Abdel-rahman, and Bakhite (1991) focused on synthesizing novel heterocyclic derivatives of thieno[2,3-b]quinoline, which could have implications for the development of new compounds with various applications (Awad, Abdel-rahman, & Bakhite, 1991).

  • Photobiological Studies : Fossa et al. (2002) conducted photobiological studies on furo and thienoquinolinones, examining their antiproliferative activity and potential as photochemotherapeutic agents. This research indicates a possible therapeutic application in treating certain conditions (Fossa et al., 2002).

  • Antitubercular Agents : Karkara et al. (2020) designed and synthesized quinoline derivatives as potential anti-tubercular agents. This study highlights the therapeutic potential of such compounds in treating tuberculosis (Karkara, Mishra, Singh, & Panda, 2020).

  • Cytotoxic Activity and Molecular Docking Studies : Bhatt, Agrawal, and Patel (2015) investigated amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives for their cytotoxic activity and conducted molecular docking studies to explore their potential as anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Properties

IUPAC Name

3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-18-7-3-2-6-4-8-10(14)11(13(16)17)19-12(8)15-9(6)5-7/h2-5H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIPQJNSZCRUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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